![molecular formula C22H13ClF2N4O2S B2987064 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326942-54-4](/img/structure/B2987064.png)
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H13ClF2N4O2S and its molecular weight is 470.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored for their potential in scientific research, particularly in the synthesis and assessment of their antibacterial properties. A study detailed the synthesis of novel benzothiazole pyrimidine derivatives, including structures similar to the compound , which exhibited significant in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes. These compounds were also tested for antifungal activity, showing effectiveness against fungi like Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor, indicating their broad-spectrum antimicrobial potential (Maddila et al., 2016).
Antimicrobial Mechanisms and Docking Studies
Another research effort focused on the synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with various substituents, including the 1,2,4-oxadiazol-5-ylmethyl group. These compounds were found to have superior antimicrobial activity compared to the reference drug Streptomycin in agar well diffusion assays. Molecular docking studies were conducted to understand the mechanism of antimicrobial action, targeting the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential new class of antibiotic targets. The results suggested that these compounds might interact effectively with these crucial bacterial components, hinting at a novel mechanism of action for antimicrobial intervention (Vlasov et al., 2021).
Anticancer Potential
Research on pyrazole and pyrimidine derivatives, including structures akin to the compound of interest, has shown promising anticancer activity. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, besides having good to excellent antimicrobial activity. This indicates the dual functional potential of these compounds in therapeutic applications against both microbial infections and cancer (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,5-difluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N4O2S/c1-11-17-21(26-10-29(22(17)30)9-13-8-15(24)6-7-16(13)25)32-18(11)20-27-19(28-31-20)12-2-4-14(23)5-3-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKVKUNHZLLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC(=C3)F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

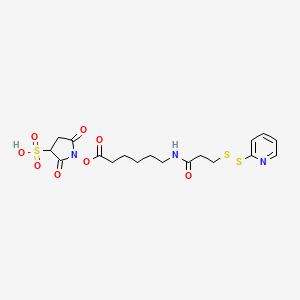
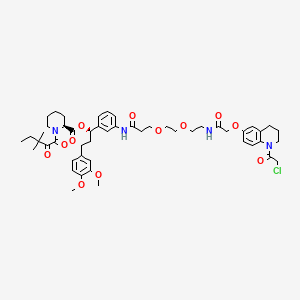
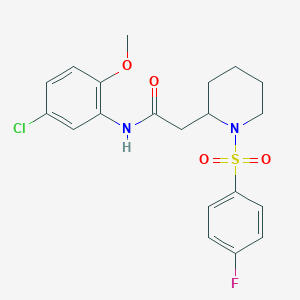


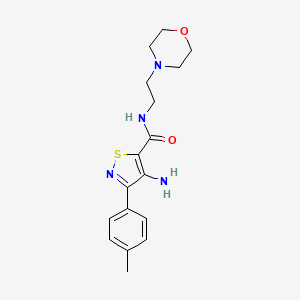
![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)
![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)
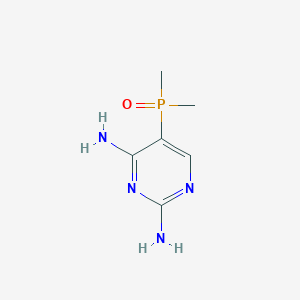
![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)
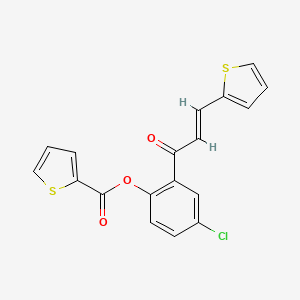
![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)